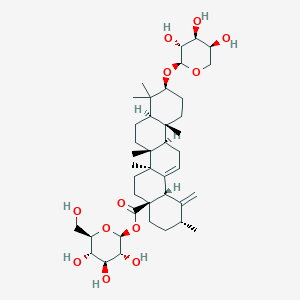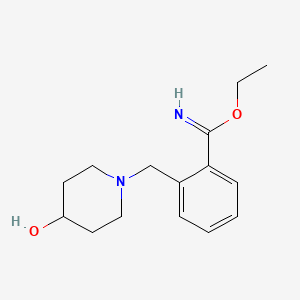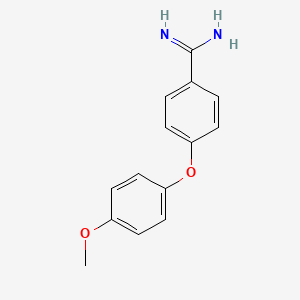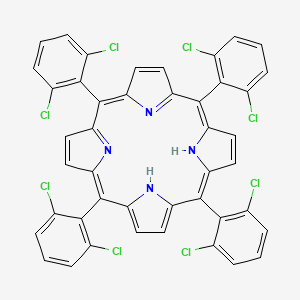
2-(2-Chloroethyl)-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where two methyl groups and one chloroethyl group are substituted on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with 2-chloroethanol. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The general reaction scheme is as follows:
[ \text{C}8\text{H}{10} + \text{ClCH}_2\text{CH}2\text{OH} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{13}\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-(2-Hydroxyethyl)-1,4-dimethylbenzene.
Oxidation: Formation of 2-(2-Chloroethyl)-1,4-benzenedicarboxylic acid.
Reduction: Formation of 2-Ethyl-1,4-dimethylbenzene.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(2-Chloroethyl)-1,4-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The chloroethyl group can act as an electrophile, reacting with nucleophiles in the environment. This reactivity is exploited in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloroethyl)-1,3-dimethylbenzene: Similar structure but with different substitution pattern on the benzene ring.
2-(2-Chloroethyl)-1,4-dichlorobenzene: Contains additional chlorine atoms, leading to different reactivity and applications.
2-(2-Chloroethyl)-1,4-diethylbenzene: Contains ethyl groups instead of methyl groups, affecting its physical and chemical properties.
Uniqueness
2-(2-Chloroethyl)-1,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties
Propriétés
Numéro CAS |
7383-67-7 |
|---|---|
Formule moléculaire |
C10H13Cl |
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
VYHMCETVHBOXNR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)
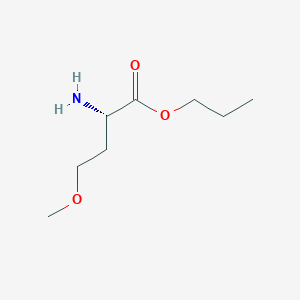
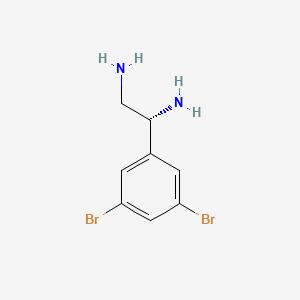
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
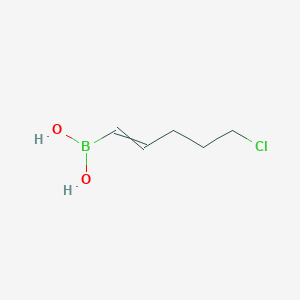
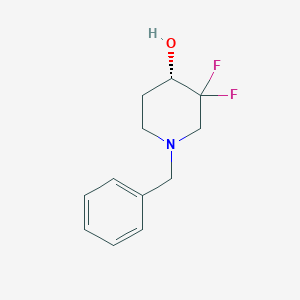
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
